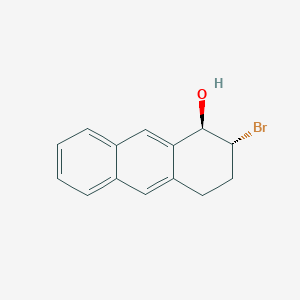
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is a chiral organic compound with significant interest in the field of organic chemistry. This compound features a bromine atom and a hydroxyl group attached to a tetrahydroanthracene backbone, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol typically involves the bromination of 1,2,3,4-tetrahydroanthracene followed by the introduction of a hydroxyl group. One common method is the bromination of 1,2,3,4-tetrahydroanthracene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydroanthracen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-1,2,3,4-tetrahydroanthracen-1-one.
Reduction: Formation of 1,2,3,4-tetrahydroanthracen-1-ol.
Substitution: Formation of various substituted tetrahydroanthracene derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of a tetrahydroanthracene backbone.
(1R,2R)-2-bromo-1,2-diphenylethane: Features a diphenylethane backbone with similar bromine and hydroxyl functional groups.
Uniqueness
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is unique due to its tetrahydroanthracene backbone, which imparts distinct chemical and physical properties. Its chiral nature and specific functional groups make it a valuable compound in asymmetric synthesis and various research applications.
Propiedades
Número CAS |
58679-99-5 |
|---|---|
Fórmula molecular |
C14H13BrO |
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol |
InChI |
InChI=1S/C14H13BrO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-4,7-8,13-14,16H,5-6H2/t13-,14-/m1/s1 |
Clave InChI |
NXSHMJXHMADBDR-ZIAGYGMSSA-N |
SMILES isomérico |
C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1Br)O |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C=C2C(C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
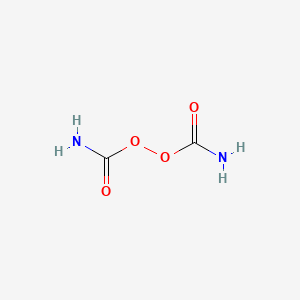
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
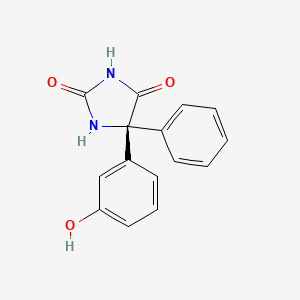
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
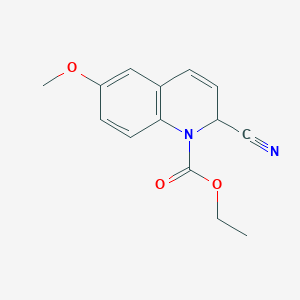
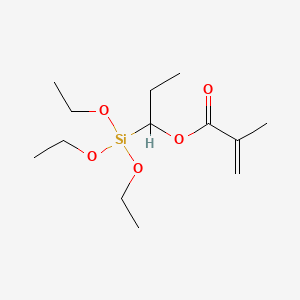
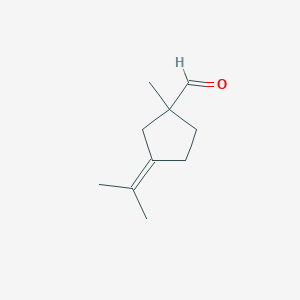

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
